N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
This compound belongs to the octahydroquinoline carboxamide family, characterized by a bicyclic core (octahydroquinoline) with two ketone groups at positions 2 and 5, and a carboxamide substituent at position 3. Synthetic routes for analogous compounds involve condensation of 5-arylidene-1,3-dioxane-4,6-diones with aminocyclohexanones or metallation strategies followed by quenching with electrophiles (e.g., methyl iodide) . The 7,7-dimethyl substitution on the octahydroquinoline ring likely enhances conformational rigidity, as noted in related structures where substituents shield protons at the 7- and 8-positions .
Properties
Molecular Formula |
C19H21ClN2O3 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-10-12(20)5-4-6-13(10)22-18(25)11-7-16(24)21-14-8-19(2,3)9-15(23)17(11)14/h4-6,11H,7-9H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
QNAFOLQACQIEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps. One common method includes the Hantzsch synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred for its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic effects, particularly in treating infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on Y021-6131 (fluorine → chlorine substitution).
Structural and Functional Insights
BH54340 incorporates a furan-2-yl group at C7, which may increase polarity and π-π stacking capacity compared to the dimethyl-substituted core of the target compound .
Core Modifications: Compound 47 (from J. Med. This modification is linked to improved metabolic stability in some analogs .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods used for Y021-6131 and BH54340 , relying on condensation or metallation-quench strategies. However, the 3-chloro-2-methylphenyl group may require optimized conditions to avoid steric hindrance during carboxamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
